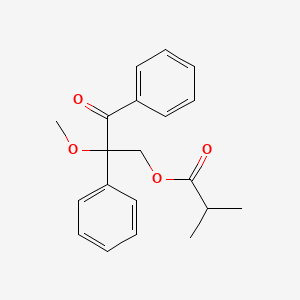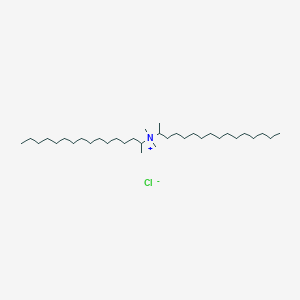
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is a quaternary ammonium compound. It is characterized by its long alkyl chains and the presence of a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylhexadecan-2-amine with hexadecyl chloride under anhydrous conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the quaternization reaction. The product is then separated and purified using techniques such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium iodide can be formed.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, although these are less commonly studied.
Scientific Research Applications
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is primarily based on its surfactant properties. The long alkyl chains allow it to interact with lipid bilayers, disrupting membrane integrity. This makes it effective in applications such as cell lysis and antimicrobial formulations. The positively charged nitrogen atom can also interact with negatively charged molecules, enhancing its ability to act as a phase transfer catalyst.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyl-2-hexadecanaminium chloride
- N-(2-Hexadecanyl)-N,N-dimethyl-2-hexadecanaminium chloride
- 4-(Hexadecan-2-ylamino)benzoyl chloride
Uniqueness
N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is unique due to its specific combination of long alkyl chains and quaternary ammonium structure. This gives it distinct surfactant properties and makes it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it may offer better stability and efficiency in certain reactions and applications.
Properties
CAS No. |
133743-39-2 |
|---|---|
Molecular Formula |
C34H72ClN |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
di(hexadecan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C34H72N.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3)35(5,6)34(4)32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h33-34H,7-32H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
MCCWQKQJGJSBMN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)[N+](C)(C)C(C)CCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
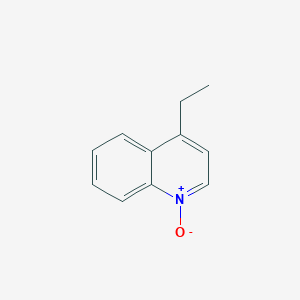
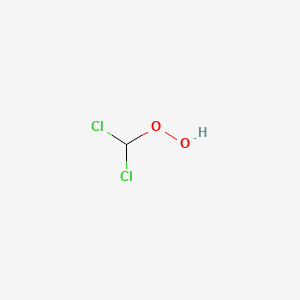
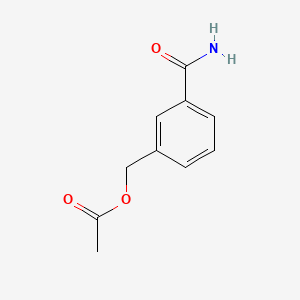
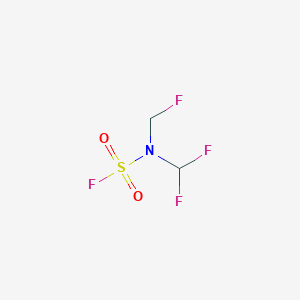
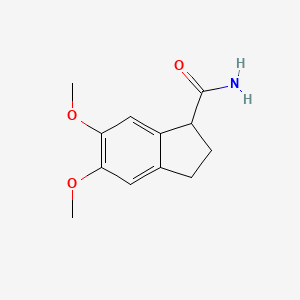
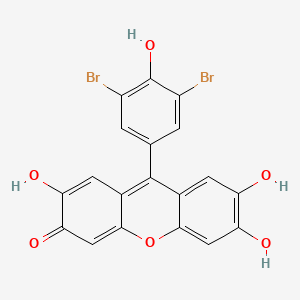
![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)
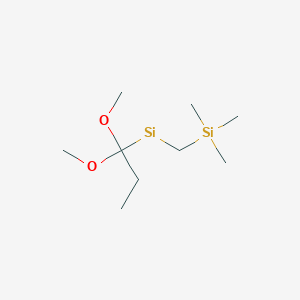
![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)
